

A Comparative Spectroscopic Guide to 2,6-Dichloro-3-methoxybenzaldehyde

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Compound of Interest

Compound Name:	2,6-Dichloro-3-methoxybenzaldehyde
CAS No.:	6505-37-9
Cat. No.:	B3276912

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This guide provides a comprehensive spectroscopic analysis of **2,6-Dichloro-3-methoxybenzaldehyde**, a substituted aromatic aldehyde with significant applications in organic synthesis. Understanding its unique spectral fingerprint is crucial for unambiguous identification, quality control, and for distinguishing it from structurally similar compounds. Here, we present a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (^1H and ^{13}C NMR), and Mass Spectrometry (MS) data, placed in context through a comparative analysis with 3-methoxybenzaldehyde, 2,6-dichlorobenzaldehyde, and the widely-known vanillin.

The Spectroscopic Signature of 2,6-Dichloro-3-methoxybenzaldehyde

The substitution pattern of **2,6-Dichloro-3-methoxybenzaldehyde**—featuring two ortho- and meta-directing chlorine atoms and a meta-directing methoxy group relative to the aldehyde—creates a distinct electronic environment that is clearly reflected in its spectra.

Molecular Structure

Caption: Structure of **2,6-Dichloro-3-methoxybenzaldehyde** with atom numbering.

Data Summary

Technique	Characteristic Data
IR	C=O stretch: $\sim 1700-1710\text{ cm}^{-1}$, C-Cl stretch: $\sim 750-800\text{ cm}^{-1}$, C-O stretch (ether): $\sim 1250\text{ cm}^{-1}$, Aromatic C=C stretch: $\sim 1570-1600\text{ cm}^{-1}$, C-H stretch (aldehyde): $\sim 2730, 2830\text{ cm}^{-1}$
^1H NMR	Aldehyde-H: $\sim 10.4\text{ ppm}$ (s), Aromatic-H (H4, H5): $\sim 7.0-7.6\text{ ppm}$ (d), Methoxy-H: $\sim 3.9\text{ ppm}$ (s)
^{13}C NMR	C=O: $\sim 188\text{ ppm}$, C-Cl: $\sim 135-138\text{ ppm}$, C-O: $\sim 155\text{ ppm}$, Aromatic C-H: $\sim 115-130\text{ ppm}$, C-CHO: $\sim 133\text{ ppm}$, $-\text{OCH}_3$: $\sim 56\text{ ppm}$
MS	Molecular Ion (M^+): m/z 204/206/208 (isotope pattern for 2 Cl), Key Fragments: $[\text{M}-\text{H}]^+$, $[\text{M}-\text{CHO}]^+$, $[\text{M}-\text{Cl}]^+$

Note: NMR chemical shifts are predicted and may vary based on solvent and concentration.

Comparative Analysis: Distinguishing Structural Isomers and Analogs

The most effective way to understand the spectroscopic features of a molecule is to compare it with structurally related compounds. The choice of 3-methoxybenzaldehyde, 2,6-dichlorobenzaldehyde, and vanillin allows for a systematic evaluation of the electronic effects of the chloro and methoxy substituents.

^1H NMR Comparison

The proton NMR spectrum is highly sensitive to the electronic environment of the hydrogen atoms. The aldehyde proton, in particular, serves as a key diagnostic signal.

Compound	Aldehyde-H (δ , ppm)	Aromatic-H (δ , ppm)	Other Protons (δ , ppm)
2,6-Dichloro-3-methoxybenzaldehyde	~10.4 (s)	~7.0-7.6 (2H, d)	~3.9 (3H, s, -OCH ₃)
3-Methoxybenzaldehyde [1]	~9.98 (s)	~7.25-7.51 (4H, m)	~3.82 (3H, s, -OCH ₃) [1]
2,6-Dichlorobenzaldehyde [2]	~10.4 (s)[2]	~7.4 (2H, d), ~7.5 (1H, t)[2]	-
Vanillin[3]	~9.82 (s)[3]	~7.0 (1H, d), ~7.4 (2H, m)[3]	~3.9 (3H, s, -OCH ₃), ~6.1 (1H, s, -OH)

Causality Behind the Shifts:

- Aldehyde Proton: The strong electron-withdrawing effect of the two chlorine atoms in both 2,6-dichloro-substituted compounds deshields the aldehyde proton, shifting it significantly downfield to ~10.4 ppm compared to 3-methoxybenzaldehyde (~9.98 ppm) and vanillin (~9.82 ppm).[1][2][3]
- Aromatic Protons: The aromatic region of **2,6-Dichloro-3-methoxybenzaldehyde** is simplified to two doublets due to the symmetry, a stark contrast to the more complex multiplets seen in 3-methoxybenzaldehyde.[1] The presence of the hydroxyl group in vanillin also influences the aromatic proton shifts.[3]

¹³C NMR Comparison

Carbon NMR provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution.

Compound	C=O (δ , ppm)	Aromatic C (δ , ppm)	-OCH ₃ (δ , ppm)
2,6-Dichloro-3-methoxybenzaldehyde	~188	~115-138 (C-H, C-Cl), ~155 (C-O)	~56
3-Methoxybenzaldehyde [1]	~193.0[1]	~112.9, ~121.0, ~122.5, ~130.3 (C-H), ~137.6 (C-CHO), ~159.8 (C-O)[1]	~55.4[1]
2,6-Dichlorobenzaldehyde [2]	~189[2]	~130, ~134 (C-H), ~132 (C-CHO), ~136 (C-Cl)[2]	-
Vanillin[3]	~191.1[3]	~113, ~116, ~125 (C-H), ~128 (C-CHO), ~148, ~151.7 (C-O)[3]	~56[3]

Interpreting the Carbon Shifts:

- **Carbonyl Carbon:** The carbonyl carbon shifts are all in a similar region (~188-193 ppm), as expected for benzaldehydes.
- **Substituted Aromatic Carbons:** The carbons directly attached to the electronegative chlorine (~136 ppm) and oxygen (~155 ppm) atoms are shifted significantly downfield.[2] This is a key diagnostic feature. Comparing the spectra of **2,6-dichloro-3-methoxybenzaldehyde** with 2,6-dichlorobenzaldehyde clearly shows the appearance of a downfield signal around 155 ppm, corresponding to the carbon attached to the methoxy group.[2]

IR Spectroscopy Comparison

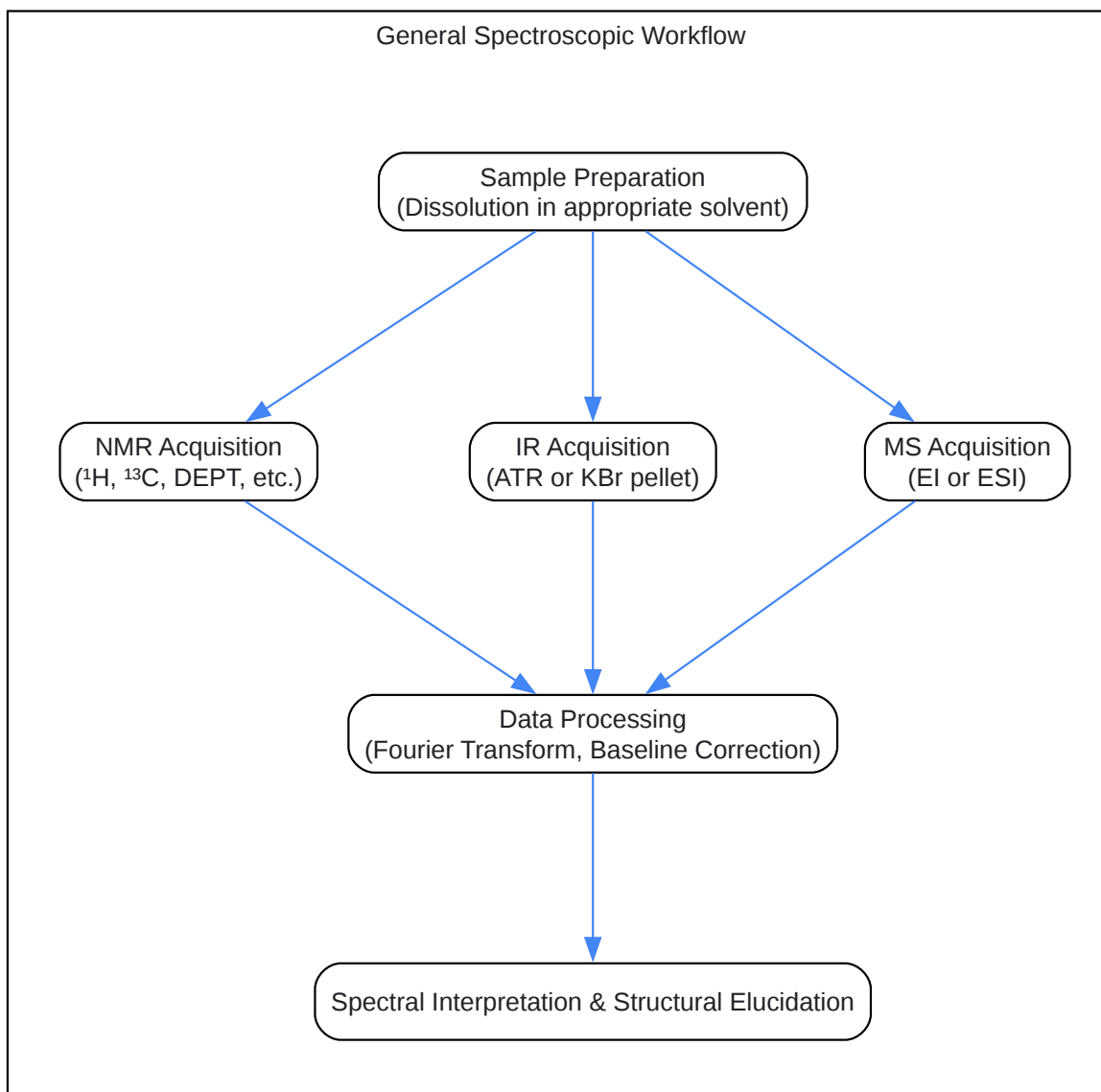
Infrared spectroscopy is instrumental in identifying key functional groups.

Compound	C=O Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	Key Features
2,6-Dichloro-3-methoxybenzaldehyde	~1700-1710	~750-800	~1250	Presence of both strong C=O and C-Cl stretches.
3-Methoxybenzaldehyde[4]	~1700	-	~1250	Absence of C-Cl stretch.[4]
2,6-Dichlorobenzaldehyde	~1700	~750-800	-	Absence of C-O ether stretch.[5]
Vanillin[6]	~1697[6]	-	~1270	Broad O-H stretch (~3200-3500 cm ⁻¹).[7][6]

Functional Group Analysis: The IR spectrum of **2,6-Dichloro-3-methoxybenzaldehyde** is uniquely defined by the simultaneous presence of a strong carbonyl absorption, characteristic C-Cl stretches, and the C-O ether stretch. This combination allows for its clear differentiation from the other three compounds which each lack one of these key features.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following standardized protocols are recommended.



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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence chemical shifts; consistency across comparative samples is key.
- **Instrumentation:** A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz is recommended for adequate signal dispersion.[2]
- **^1H NMR Acquisition:**
 - **Number of Scans:** 8-16 scans are typically sufficient.
 - **Relaxation Delay:** A delay of 1-2 seconds between scans is standard.
 - **Spectral Width:** 0-12 ppm.
- **^{13}C NMR Acquisition:**
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , 1024 or more scans are often necessary.
 - **Relaxation Delay:** A 2-5 second delay is used to ensure full relaxation of the carbon nuclei.
 - **Pulse Program:** A proton-decoupled pulse sequence should be used to simplify the spectrum.[2]
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction.[2] Chemical shifts should be referenced to tetramethylsilane (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[3] This method requires minimal sample preparation.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal to subtract atmospheric contributions (CO_2 , H_2O).[3]

- **Sample Spectrum:** Apply pressure to ensure firm contact between the sample and the crystal and record the spectrum, typically over a range of 4000-400 cm^{-1} .^[3]
- **Data Processing:** The resulting interferogram is Fourier-transformed to generate the final spectrum of transmittance or absorbance versus wavenumber.^[3]

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
- **Ionization:** Electron Ionization (EI) is a common technique for this type of molecule, as it provides detailed fragmentation patterns.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Data Interpretation:** Analyze the molecular ion peak to confirm the molecular weight and the isotopic distribution pattern to confirm the presence of chlorine atoms. The fragmentation pattern provides further structural information.

Conclusion

The spectroscopic analysis of **2,6-Dichloro-3-methoxybenzaldehyde** reveals a unique set of spectral data that allows for its confident identification. The downfield shift of the aldehyde proton in the ^1H NMR spectrum to approximately 10.4 ppm is a direct consequence of the two electron-withdrawing chlorine atoms. The combination of characteristic absorptions in the IR spectrum for the carbonyl, C-Cl, and C-O ether functionalities provides a rapid and reliable method for its differentiation from related benzaldehydes. This guide provides the foundational data and comparative context necessary for researchers working with this important synthetic intermediate.

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